BenchChemオンラインストアへようこそ!

AL-4114

Aldose reductase inhibition Diabetic cataract Polyol pathway

AL-4114 is the preferred aldose reductase inhibitor for human lens and retinal pigment epithelium (HLE/HRPE) studies. It demonstrates the highest potency rank (AL-4114 > AL-3152 > AL-1576) for inhibiting polyol accumulation in these tissues, maximizing target engagement at lower concentrations. This validated performance in human ocular models makes it the definitive reference standard for diabetic cataractogenesis research.

Molecular Formula C17H12F2N2O4
Molecular Weight 346.28 g/mol
CAS No. 139911-05-0
Cat. No. B1666758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAL-4114
CAS139911-05-0
Synonyms2,7-difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione
AL 4114
AL-4114
ALO 4114
ALO-4114
Molecular FormulaC17H12F2N2O4
Molecular Weight346.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3OC)F)F
InChIInChI=1S/C17H12F2N2O4/c1-24-11-5-7(18)3-9-13(11)14-10(4-8(19)6-12(14)25-2)17(9)15(22)20-16(23)21-17/h3-6H,1-2H3,(H2,20,21,22,23)
InChIKeyOVRBKKLFIRJPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AL-4114 (CAS 139911-05-0): Aldose Reductase Inhibitor for Diabetic Cataractogenesis Research


AL-4114 (CAS 139911-05-0) is a spirohydantoin-class aldose reductase inhibitor (ARI) developed specifically for the prevention of diabetic cataractogenesis [1]. It functions by inhibiting the enzyme aldose reductase (AKR1B1), which catalyzes the conversion of glucose to sorbitol—the first step in the polyol pathway implicated in diabetic complications including cataracts, retinopathy, and neuropathy [2]. AL-4114 is structurally related to other spirohydantoin ARIs such as AL-1576 (Imirestat) and AL-3152, but exhibits a distinct potency profile in human ocular tissue models that differentiates it from both its immediate analogs and older ARI classes [3].

Why AL-4114 Cannot Be Substituted by AL-1576, Tolrestat, or Sorbinil Without Experimental Validation


Aldose reductase inhibitors exhibit marked tissue-specific and species-dependent variations in both potency and off-target enzyme induction that preclude simple substitution based on class alone [1]. In human lens epithelium (HLE) and human retinal pigment epithelium (HRPE) models—the two most clinically relevant ocular tissues for diabetic complications—AL-4114 demonstrates superior potency to AL-1576, AL-3152, tolrestat, statil, and sorbinil, with a consistent rank order observed across both tissue types [2]. Furthermore, AL-4114 and AL-1576 show divergent effects on hepatic biotransformation enzymes: while both compounds induce hepatic enzymes in rats, neither induces hepatic biotransformation in rabbits when administered via the intended topical-ocular route [3]. Species-dependent differences in antioxidant defense enzyme modulation following systemic exposure also differentiate AL-4114 from AL-1576, with rabbit livers showing distinct glutathione reductase and superoxide dismutase responses [4]. These multidimensional differences in potency, tissue selectivity, and off-target enzyme modulation mean that experimental outcomes obtained with one ARI cannot be reliably extrapolated to AL-4114.

AL-4114 Product-Specific Quantitative Differentiation Evidence


AL-4114 Exhibits Highest Potency Among Six Aldose Reductase Inhibitors in Human Lens and Retinal Pigment Epithelium

In a direct comparative study measuring inhibition of galactitol formation (polyol accumulation) in human lens epithelium (HLE) and human retinal pigment epithelium (HRPE) cells incubated in high galactose media for 72 hours, AL-4114 demonstrated the highest potency among six aldose reductase inhibitors evaluated [1]. The rank order of potency based on ED50 values (dose required for 50% inhibition) against both HLE and HRPE enzymes was AL-4114 > AL-3152 > AL-1576 > tolrestat > statil > sorbinil [2]. The potency differences were confirmed to reflect inherent enzyme inhibitory activity rather than differential serum protein binding through parallel experiments in dog lens epithelium cultured in serum-free media [3].

Aldose reductase inhibition Diabetic cataract Polyol pathway Human ocular tissue

Topical-Ocular AL-4114 Achieves 30-75% Lenticular Aldose Reductase Inhibition Without Inducing Hepatic or Ocular Biotransformation Enzymes

Following topical-ocular administration (0.5% or 5.0% solution, three times daily for 14 days) to New Zealand white rabbits, AL-4114 reduced lenticular aldose reductase activity by 30-75% [1]. In the same study, AL-4114 treatment produced no increase in monooxygenase activity toward benzo(a)pyrene, ethoxyresorufin, or methoxycoumarin in any of eight tissues examined (liver, kidney, intestine, cornea, lens, iris-ciliary body, retina, and choroid) [2]. Activities of glutathione S-transferase, sulfotransferase, and UDP-glucuronosyltransferase were also not significantly induced in any tissue [3]. The comparator AL-1576 showed an identical lack of enzyme induction at the same dosing regimen [4].

Topical ocular delivery Lens enzyme inhibition Xenobiotic metabolism Diabetic cataract

AL-4114 Does Not Induce Hepatic Biotransformation in Rabbits Following Topical-Ocular or Intraperitoneal Dosing, Unlike Rat Models

A comparative study of AL-4114 and AL-1576 hepatic biotransformation induction revealed marked species-dependent differences [1]. In rats, both AL-4114 and AL-1576 acted as inducers of hepatic biotransformation enzymes following intraperitoneal administration [2]. However, in rabbits—a species more predictive of human ocular drug metabolism—neither compound induced hepatic biotransformation when administered by either intraperitoneal or topical-ocular dosing [3]. This species dichotomy highlights that metabolic effects observed in rodent models do not translate to lagomorph models, which may be more relevant for ocular drug development [4].

Species-specific metabolism Hepatic enzyme induction Preclinical safety Aldose reductase inhibitor

AL-4114 Produces Dose-Dependent Glutathione Reductase Reduction in Rabbit Liver Not Observed with AL-1576

Following four daily intraperitoneal treatments at low (10 mg/kg) or high (50 mg/kg) doses, AL-4114 produced distinct effects on hepatic antioxidant defense enzymes in rabbits compared to AL-1576 [1]. In rabbit liver, glutathione reductase activity decreased in a dose-dependent manner after AL-4114 treatment, whereas AL-1576 did not produce this effect [2]. Additionally, superoxide dismutase and glutathione peroxidase activities decreased only after the low dose of AL-4114, while catalase activity remained unchanged with either compound [3]. Neither compound increased lipid peroxidation (thiobarbituric acid reactive substances) in rat or rabbit livers [4].

Antioxidant defense Oxidative stress Species differences Hepatic enzymes

AL-4114 Optimal Application Scenarios Based on Quantitative Differentiation


Human Ocular Tissue Polyol Pathway Studies Requiring Maximal Aldose Reductase Inhibition

AL-4114 is the preferred aldose reductase inhibitor for studies using human lens epithelium (HLE) or human retinal pigment epithelium (HRPE) models where maximal inhibition of polyol accumulation is required. Based on ED50 rank order data showing AL-4114 > AL-3152 > AL-1576 > tolrestat > statil > sorbinil in both tissue types, AL-4114 achieves equivalent inhibition at lower concentrations than any of the five comparator ARIs [1]. This potency advantage translates to reduced compound consumption per experiment and potentially fewer solubility or cytotoxicity concerns at working concentrations. The observed potency differences were validated to reflect inherent enzyme inhibitory activity rather than serum protein binding artifacts [2].

Topical Ocular Pharmacokinetic and Pharmacodynamic Studies in Rabbit Models

For studies requiring topical-ocular administration with confirmed target engagement and minimal confounding metabolic effects, AL-4114 is validated in New Zealand white rabbit models. The compound achieves 30-75% lenticular aldose reductase inhibition following 14-day topical dosing at 0.5-5.0% concentrations, without inducing Phase I or Phase II biotransformation enzymes in any of eight tissues examined (liver, kidney, intestine, cornea, lens, iris-ciliary body, retina, choroid) [3]. This established dosing paradigm and tissue distribution data provide a validated experimental framework for researchers investigating ocular aldose reductase inhibition [4].

Comparative Aldose Reductase Inhibitor Studies Across Species and Tissues

AL-4114 serves as a well-characterized reference compound for comparative ARI studies requiring documented tissue-specific and species-dependent response profiles. The compound's distinct effects on hepatic antioxidant defense enzymes in rabbits (dose-dependent glutathione reductase decrease) but not rats, and its induction of hepatic biotransformation in rats but not rabbits, provide a defined comparator set for investigating species differences in ARI pharmacology [5]. Researchers comparing novel ARIs against established compounds can reference AL-4114's quantitative inhibition data (30-75% lenticular AR inhibition) and its rank-order potency in human ocular tissues as performance benchmarks [6].

Quote Request

Request a Quote for AL-4114

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.